molecular formula C10H19NO3 B1229896 Tempo carboxylic acid CAS No. 37149-18-1

Tempo carboxylic acid

Cat. No.: B1229896
CAS No.: 37149-18-1
M. Wt: 201.26 g/mol
InChI Key: GVQKWFQBWZOJHV-UHFFFAOYSA-N
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Description

4-Carboxy-TEMPO (4-carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl) is a nitroxide radical compound. Nitroxides are stable free radicals with applications in various fields due to their unique properties. In the case of 4-carboxy-TEMPO, it has been widely studied for its catalytic and antioxidant properties .

Scientific Research Applications

4-Carboxy-TEMPO finds applications in:

Mechanism of Action

Target of Action

Tempo Carboxylic Acid, also known as 4-Carboxy-TEMPO, is a stable nitroxyl radical . Its primary targets are various organic compounds, particularly alcohols . It serves as a catalyst in oxidation reactions .

Mode of Action

4-Carboxy-TEMPO interacts with its targets through a process of oxidation . It is used as a catalyst in these reactions, facilitating the conversion of primary alcohols to carboxylic acids . The reactivity of 4-Carboxy-TEMPO can be steered by substitution in position 4 .

Biochemical Pathways

The compound affects the oxidation pathways of organic compounds . In the presence of 4-Carboxy-TEMPO, primary and secondary alcohols are oxidized to the corresponding aldehydes and ketones . This process impacts various biochemical pathways, particularly those involving the metabolism of alcohols.

Pharmacokinetics

It’s known that the compound’s effectiveness as a catalyst in oxidation reactions can be influenced by factors such as concentration and the presence of other compounds .

Result of Action

The primary result of 4-Carboxy-TEMPO’s action is the oxidation of alcohols to aldehydes, ketones, or carboxylic acids . This can lead to changes in the molecular structure of the target compounds, potentially altering their function or properties.

Action Environment

The action of 4-Carboxy-TEMPO can be influenced by various environmental factors. For instance, the presence of oxygen and certain other compounds can enhance its effectiveness as a catalyst in oxidation reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Future Directions

The future directions for Tempo carboxylic acid involve the development of more efficient and environmentally friendly oxidation processes . For instance, the use of pure O2 or even air as the oxidant in the presence of a catalytic amount of Fe(NO3)3·9H2O/TEMPO/MCl provides a series of carboxylic acids in high yields at room temperature .

Biochemical Analysis

Biochemical Properties

Tempo carboxylic acid plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes, proteins, and biomolecules. For instance, it catalyzes the oxidation of primary alcohols to aldehydes and carboxylic acids in the presence of sodium hypochlorite and sodium bromide . The interaction involves the formation of a nitroxyl radical, which facilitates the transfer of electrons from the substrate to the oxidizing agent. This process is highly selective and efficient, making this compound a valuable tool in organic synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the oxidation state of cellular components, leading to changes in redox signaling pathways . This can result in alterations in gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can induce oxidative stress in cells, which may lead to cellular damage if not properly regulated.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a nitroxyl radical. It exerts its effects by facilitating the transfer of electrons from substrates to oxidizing agents. This process involves the formation of a nitroxyl radical intermediate, which can interact with various biomolecules, including enzymes and proteins . This compound can also inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, it can inhibit alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes and ketones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Studies have shown that this compound remains stable under neutral to slightly basic conditions but can degrade under highly acidic or basic conditions. Long-term exposure to this compound can lead to cumulative oxidative stress in cells, potentially resulting in cellular damage and altered function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively catalyze oxidation reactions without causing significant toxicity . At high doses, this compound can induce oxidative stress and toxicity, leading to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses beyond which the toxic effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of alcohols to aldehydes and carboxylic acids . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by altering the redox state of cellular components, impacting metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by factors such as its chemical properties, the presence of transporters, and the local microenvironment. This can affect its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Preparation Methods

a. Synthetic Routes

The synthesis of 4-carboxy-TEMPO involves introducing a carboxylic acid group onto the TEMPO framework. One common method is the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite (NaClO) or other oxidizing agents. The resulting 4-carboxy-TEMPO can be purified and isolated.

b. Reaction Conditions

The oxidation reaction typically occurs under mild conditions, and the choice of oxidant and solvent affects the yield and purity of the product.

c. Industrial Production

While 4-carboxy-TEMPO is often synthesized in research laboratories, its industrial production involves scaling up the synthesis process. Large-scale production may use continuous flow reactors or batch processes.

Chemical Reactions Analysis

4-Carboxy-TEMPO participates in various chemical reactions:

Common reagents include oxidants (e.g., NaClO), reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.

Comparison with Similar Compounds

4-Carboxy-TEMPO is unique due to its carboxylic acid functionality. Similar compounds include other nitroxides like TEMPO itself and its derivatives.

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQKWFQBWZOJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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